(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 61248-77-9
VCID: VC15946947
InChI: InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1
SMILES:
Molecular Formula: C10H11F3O3
Molecular Weight: 236.19 g/mol

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol

CAS No.: 61248-77-9

Cat. No.: VC15946947

Molecular Formula: C10H11F3O3

Molecular Weight: 236.19 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol - 61248-77-9

Specification

CAS No. 61248-77-9
Molecular Formula C10H11F3O3
Molecular Weight 236.19 g/mol
IUPAC Name (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol
Standard InChI InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1
Standard InChI Key VLHNLWRHUSZUIU-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the class of aryl ether diols, characterized by the formula C₁₀H₁₁F₃O₃ and a molecular weight of 236.19 g/mol . Its IUPAC name, (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol, reflects the following features:

  • A propane-1,2-diol backbone with hydroxyl groups at positions 1 and 2.

  • A 3-(trifluoromethyl)phenoxy group attached to position 3.

  • Chirality at the C2 carbon, designated as the R configuration.

Table 1: Key Identifiers

PropertyValueSource
CAS No.61248-77-9
Molecular FormulaC₁₀H₁₁F₃O₃
Molecular Weight236.19 g/mol
IUPAC Name(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol
SMILESC1=CC(=CC(=C1)OCC@@HO)C(F)(F)F
InChIKeyVLHNLWRHUSZUIU-MRVPVSSYSA-N

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of this compound typically involves nucleophilic substitution reactions, where a phenoxide ion displaces a leaving group (e.g., halide) on a propane-1,2-diol derivative. Key steps include:

  • Preparation of the Phenolic Component: 3-(Trifluoromethyl)phenol is generated via Friedel-Crafts trifluoromethylation of phenol or direct fluorination of substituted acetophenones.

  • Alkylation of Diol Precursors: The phenol reacts with a chiral epoxide (e.g., (R)-glycidol) under basic conditions to form the ether linkage. Stereochemical integrity is preserved through asymmetric catalysis or chiral resolution .

Stereochemical Considerations

The R configuration at C2 arises from the use of enantiomerically pure starting materials or kinetic resolution during synthesis. Computational studies using the Cahn–Ingold–Prelog rules confirm the absolute configuration, which is critical for biological activity .

Physicochemical Properties

Experimental and Computed Data

The compound exhibits a topological polar surface area (PSA) of 49.7 Ų and an XLogP value of 1.4, indicating moderate lipophilicity . Its hydrogen bond donor/acceptor counts (2/6) suggest solubility in polar aprotic solvents like DMSO or ethanol.

Table 2: Physicochemical Profile

PropertyValueMethod
PSA49.7 ŲComputed
XLogP1.4Computed
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors6Computed
Rotatable Bonds4Computed

Future Directions

Further research should prioritize:

  • In vivo pharmacokinetic studies to assess bioavailability.

  • Structure-activity relationship (SAR) analyses to optimize potency.

  • Scale-up synthesis methods for industrial production.

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